2-Piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride
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Overview
Description
Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They are used as antipsychotic drug substances .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
Analog 7c displayed strong inhibition against PAK4, suggesting that bromine atoms had a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications
Antibacterial Activity
This compound has been studied for its potential in fighting bacterial infections. Derivatives of the piperazin-1-yl-thiadiazole class have shown antibacterial activity against various strains. For instance, some derivatives have demonstrated good activity against Bacillus subtilis and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) of 500 µg/mL .
Antifungal Applications
The structural analogs of this compound have been synthesized as potential antifungal agents . These include cinnoline derivatives that have been evaluated for their antifungal properties, showing promise in this field .
Antitumor Properties
Certain derivatives of piperazin-1-yl-thiadiazole have been explored for their antitumor activities. The modifications in the structure aim to enhance the cytotoxic effects against various cancer cell lines, contributing to the development of new anticancer drugs .
Pharmacological Drug Development
The compound’s derivatives adhere to Lipinski’s rule of five, which predicts good drugability . This makes them suitable candidates for further development into pharmacological drugs, particularly due to their heterocyclic center that is a crucial component of the pharmacophore .
Serotonin and Dopamine Antagonists
These compounds act as serotonin and dopamine antagonists and are used in antipsychotic drug substances. The hybrid structure consisting of thiadiazole and piperazine moieties contributes to this activity, which is significant in the treatment of psychiatric disorders .
Metabolite Studies
Piperazine-based derivatives are also important as metabolites in various drugs. For example, 1-(2-Pyrimidyl)piperazine is a metabolite of buspirone, indicating that similar compounds could be significant in metabolic studies and the development of metabolite-related applications .
Safety And Hazards
properties
IUPAC Name |
2-piperazin-1-yl-5-propan-2-yl-1,3,4-thiadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S.2ClH/c1-7(2)8-11-12-9(14-8)13-5-3-10-4-6-13;;/h7,10H,3-6H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZDNOLOAQWHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine dihydrochloride |
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